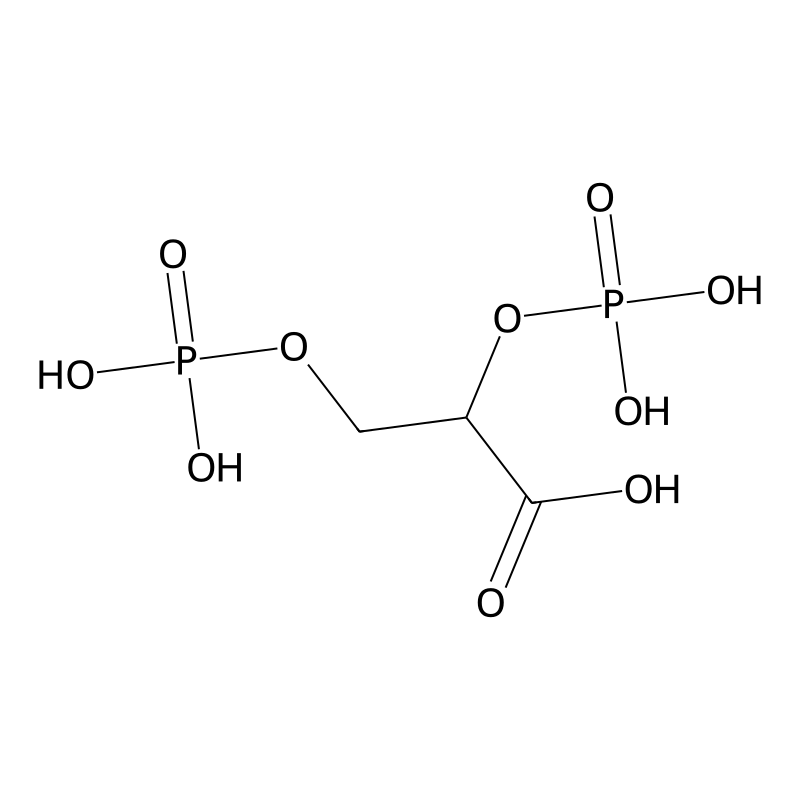

2,3-Diphosphoglyceric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding Oxygen Delivery and Hemoglobin Function

One of the primary research applications of 2,3-DPG lies in its interaction with hemoglobin, the oxygen-carrying protein in RBCs. 2,3-DPG binds to deoxygenated hemoglobin, decreasing its affinity for oxygen. This phenomenon, known as the "Bohr effect," is crucial for efficient oxygen delivery to tissues. Researchers use 2,3-DPG in studies investigating:

- The impact of various factors on oxygen binding and release by hemoglobin, such as temperature, pH, and the presence of other molecules .

- The role of 2,3-DPG in various diseases affecting oxygen delivery, such as sickle cell anemia and chronic obstructive pulmonary disease (COPD) .

- Developing new drugs or therapies that can modulate 2,3-DPG levels to improve oxygen delivery in specific clinical situations .

Studying Red Blood Cell Metabolism and Maturation

,3-DPG is an intermediate product of the glycolytic pathway, a series of biochemical reactions that generate energy for red blood cells. By measuring 2,3-DPG levels, researchers can:

- Investigate the metabolic health and maturity of red blood cells under various conditions .

- Understand the impact of genetic mutations on red blood cell function and identify potential causes of blood disorders .

- Develop new methods for storing and preserving red blood cells for transfusions by optimizing their metabolic state .

Exploring the Role of 2,3-DPG in Other Biological Processes

Beyond its primary functions in red blood cells, recent research suggests 2,3-DPG might play broader roles in the body. Scientists are investigating the potential involvement of 2,3-DPG in:

2,3-Diphosphoglyceric acid, also known as 2,3-bisphosphoglyceric acid, is a three-carbon compound that plays a crucial role in human metabolism, particularly in the regulation of oxygen transport in the blood. This compound is an isomer of 1,3-bisphosphoglyceric acid and is predominantly found in red blood cells at concentrations similar to that of hemoglobin. The chemical formula for 2,3-diphosphoglyceric acid is C₃H₈O₁₀P₂, with a molecular weight of approximately 266.0371 g/mol .

2,3-Diphosphoglyceric acid serves as an allosteric effector of hemoglobin, meaning it influences the binding affinity of hemoglobin for oxygen. It binds preferentially to deoxygenated hemoglobin, stabilizing its low-affinity state (T state) and facilitating the release of oxygen to tissues that require it most . This mechanism is vital for maintaining adequate oxygen supply under varying physiological conditions.

2,3-DPG acts as an allosteric effector of hemoglobin []. It binds to a specific pocket within the deoxygenated form of hemoglobin (deoxyhemoglobin), causing a conformational change that reduces its affinity for oxygen []. This, in turn, facilitates the release of oxygen from hemoglobin at tissues where oxygen demand is high. This process is crucial for efficient oxygen delivery throughout the body.

The synthesis and degradation of 2,3-diphosphoglyceric acid occur through specific enzymatic reactions within the glycolytic pathway. The formation of 2,3-diphosphoglyceric acid from 1,3-bisphosphoglyceric acid is catalyzed by the enzyme bisphosphoglycerate mutase. This reaction involves the transfer of a phosphate group from the first carbon to the second carbon position:

Subsequently, 2,3-diphosphoglyceric acid can be dephosphorylated by bisphosphoglycerate phosphatase to yield 3-phosphoglycerate:

These reactions are crucial for regulating energy production and oxygen delivery in the body .

The primary biological role of 2,3-diphosphoglyceric acid is its function as an allosteric regulator of hemoglobin. By binding to deoxygenated hemoglobin, it decreases hemoglobin's affinity for oxygen and promotes the release of oxygen into tissues. This action is particularly important during conditions where oxygen demand increases, such as during exercise or in hypoxic environments .

In addition to its role in oxygen transport, changes in the concentration of 2,3-diphosphoglyceric acid can reflect physiological states such as chronic anemia or high-altitude adaptation. For instance, individuals with chronic anemia exhibit elevated levels of this compound to enhance oxygen delivery despite reduced hemoglobin levels .

The synthesis of 2,3-diphosphoglyceric acid primarily occurs through glycolysis via the Luebering-Rapoport pathway. This pathway allows for the conversion of 1,3-bisphosphoglyceric acid into 2,3-diphosphoglyceric acid through the action of bisphosphoglycerate mutase. The process requires an initial investment of ATP due to the breaking of a high-energy bond during phosphorylation .

In laboratory settings, synthetic methods may involve

2,3-Diphosphoglyceric acid has several important applications in both clinical and research settings:

- Clinical Diagnostics: Measurement of 2,3-diphosphoglyceric acid levels can provide insights into various medical conditions such as anemia and respiratory diseases.

- Blood Banking: Understanding how storage conditions affect 2,3-diphosphoglyceric acid levels can inform practices in transfusion medicine and improve blood storage techniques.

- Research: It serves as a critical molecule in studies related to oxygen transport and metabolism.

The unique properties of this compound make it a focal point in studies concerning oxygen delivery mechanisms and adaptations to hypoxia .

Research has shown that various factors influence the concentration and activity of 2,3-diphosphoglyceric acid within red blood cells. For example:

- pH Levels: Increased acidity (lower pH) enhances the production and activity of 2,3-diphosphoglyceric acid. Conversely, higher pH levels can decrease its concentration due to increased activity of bisphosphoglycerate phosphatase .

- Physiological Conditions: Conditions such as chronic renal failure or hemodialysis have been associated with fluctuations in 2,3-diphosphoglyceric acid levels due to changes in erythrocyte metabolism and pH balance .

These studies emphasize the importance of maintaining optimal levels of this compound for effective oxygen delivery.

Several compounds share structural similarities with 2,3-diphosphoglyceric acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Functionality | Unique Features |

|---|---|---|---|

| 1,3-Bisphosphoglyceric Acid | Isomer | Intermediate in glycolysis | Precursor to 2,3-diphosphoglyceric acid |

| Glyceraldehyde-3-Phosphate | Structural precursor | Glycolytic intermediate | Central role in both glycolysis and gluconeogenesis |

| Fructose-1,6-Bisphosphate | Related pathway | Regulates glycolysis | Key regulator at an earlier step in glycolysis |

While these compounds are involved in similar metabolic pathways or share structural characteristics with 2,3-diphosphoglyceric acid, its specific role as an allosteric regulator of hemoglobin distinguishes it from others. The ability to modulate oxygen affinity makes it a critical component for efficient respiratory physiology .

Historical Discovery and Structural Characterization

The discovery of 2,3-DPG dates to 1925, when Samuel Mitja Rapoport and Jane Luebering first isolated it from erythrocytes. However, its functional role in modulating hemoglobin-oxygen affinity was elucidated in 1967 by Reinhold and Ruth Benesch, who demonstrated that 2,3-DPG stabilizes the deoxygenated form of hemoglobin, reducing oxygen affinity and enhancing tissue oxygenation. Structurally, 2,3-DPG is a three-carbon molecule with phosphate groups at positions 2 and 3, forming a compact structure that fits into the central cavity of deoxyhemoglobin.

Crystallographic studies of human deoxyhemoglobin bound to 2,3-DPG revealed asymmetric interactions with β-chain lysine residues (Lys82), which shift the oxygen dissociation curve to the right. The binding pocket measures approximately 11 Å in deoxyhemoglobin, accommodating 2,3-DPG’s 9 Å length, while oxygenation reduces this cavity to 5 Å, expelling the molecule. Structural analyses of enzymes involved in 2,3-DPG metabolism, such as cyclic 2,3-diphosphoglycerate synthetase (cDPGS), have further illuminated its biosynthesis. The cDPGS enzyme adopts a two-domain architecture, with a core domain resembling NTP-dependent enzymes and a unique N-terminal domain facilitating substrate binding. Conformational changes in cDPGS, including an 8.5 Å movement of α-helices upon ADP/Mg²⁺ binding, enable precise coordination of 2,3-DPG synthesis.

Evolutionary Conservation and Species-Specific Roles

The Rapoport-Luebering shunt, responsible for 2,3-DPG synthesis, is evolutionarily conserved from Dictyostelium to mammals. In humans, erythrocytes prioritize 2,3-DPG production over ATP generation, with 19% of glycolytic flux diverted through this shunt. This metabolic trade-off ensures adequate oxygen release under physiological stress. However, species-specific adaptations exist:

- Birds: Elevated 2,3-DPG levels enhance oxygen delivery during flight.

- Ruminants: 2,3-DPG is replaced by inositol pentaphosphate as the primary hemoglobin modulator.

- Dictyostelium: 2,3-DPG regulates spore germination and stress responses.

The enzyme bisphosphoglycerate mutase (BPGM), which catalyzes 2,3-DPG synthesis, shares homology across taxa, underscoring its conserved role. Notably, the discovery of multiple inositol polyphosphate phosphatase (MIPP1) as a 2,3-DPG 3-phosphatase in mammals and Dictyostelium revealed an additional layer of regulation, enabling independent control of synthesis and degradation.

Integration with Glycolytic Flux and Metabolic Bypass

The Luebering-Rapoport pathway diverts 1,3-bisphosphoglycerate (1,3-BPG) from glycolysis to produce 2,3-DPG, bypassing ATP generation by phosphoglycerate kinase. This shunt incurs an energetic cost—1 ATP per 2,3-DPG molecule—but is critical for:

- Hemoglobin regulation: 2,3-DPG concentrations inversely correlate with oxygen affinity.

- pH homeostasis: Acidosis increases 2,3-DPG synthesis, while alkalosis promotes degradation.

- Erythrocyte enzyme priming: 2,3-DPG activates phosphoglycerate mutase, essential for glycolysis.

The balance between ATP production and 2,3-DPG synthesis is pH-dependent. At physiological pH (7.2), bisphosphoglycerate phosphatase is inhibited, favoring 2,3-DPG accumulation. During storage of banked blood, however, pH declines, accelerating 2,3-DPG degradation and impairing oxygen delivery—a key concern in transfusion medicine.

Luebering-Rapoport shunt: Mechanistic framework and enzymatic components

The Luebering-Rapoport shunt represents a critical metabolic bypass within the glycolytic pathway, predominantly functioning in erythrocytes to generate 2,3-diphosphoglyceric acid from the glycolytic intermediate 1,3-bisphosphoglycerate [2] [6]. This specialized pathway diverges from the main glycolytic sequence at the level of 1,3-bisphosphoglycerate, creating an alternative route that sacrifices adenosine triphosphate production in favor of producing the allosteric effector 2,3-diphosphoglyceric acid [15] [19].

The shunt comprises two sequential enzymatic reactions catalyzed by a multifunctional enzyme complex [6] [17]. The first reaction involves the isomerization of 1,3-bisphosphoglycerate to 2,3-diphosphoglyceric acid through an intermolecular phosphoryl transfer mechanism [6] [20]. The enzyme catalyzes the transfer of a phosphate group from the carbon-1 position of 1,3-bisphosphoglycerate to the carbon-2 position of 3-phosphoglycerate, requiring 3-phosphoglycerate as an essential cofactor for the reaction to proceed [6] [12].

The second enzymatic step involves the hydrolytic conversion of 2,3-diphosphoglyceric acid back to 3-phosphoglycerate, completing the bypass around the normal glycolytic phosphoglycerate kinase reaction [2] [17]. This phosphatase activity is physiologically activated by 2-phosphoglycolate, which binds to the enzyme at a distinct allosteric site separate from the main active site [5] [11].

Recent investigations have identified an additional enzymatic component in the Luebering-Rapoport shunt through the discovery of multiple inositol polyphosphate phosphatase as a secondary 2,3-diphosphoglyceric acid phosphatase [17] [19]. This enzyme removes the 3-phosphate group from 2,3-diphosphoglyceric acid, producing 2-phosphoglycerate rather than 3-phosphoglycerate, thereby allowing glycolysis to completely bypass 3-phosphoglycerate formation [17] [19].

Bisphosphoglycerate mutase activity and structural determinants

Bisphosphoglycerate mutase functions as the primary enzymatic component responsible for 2,3-diphosphoglyceric acid synthesis within the Luebering-Rapoport shunt [12] [21]. The enzyme exists as a homodimer composed of two identical protein subunits, each containing its own active site and exhibiting approximately 50% sequence identity with phosphoglycerate mutase [12] [21].

The structural architecture of bisphosphoglycerate mutase reveals a complex three-dimensional organization consisting of six beta-strands and ten alpha-helices per subunit [12] [14]. Dimerization occurs along the faces of beta-strand C and alpha-helix 3 of both monomers, creating a stable quaternary structure essential for enzymatic function [12] [21]. The active site of each subunit forms a continuous tunnel through the monomer, lined with acidic residues that facilitate substrate binding and catalysis [11] [13].

Critical structural determinants for synthase activity include several key amino acid residues that have been identified through crystallographic studies and site-directed mutagenesis experiments [12] [14]. The bisphosphoglycerate mutase-specific residue glycine-14 induces conformational changes that orient glutamate-13 toward the active site, distinguishing this enzyme from phosphoglycerate mutase [12] [14]. The positions of glutamate-13 and phenylalanine-22 create specific binding constraints that prevent 2,3-diphosphoglyceric acid from binding in alternative orientations [12] [14].

The enzyme exhibits distinct binding sites for diphosphoglycerate and monophosphoglycerate substrates within the same active site cavity [35] [22]. Glutamate-89 plays a crucial role in protonation ability and contributes to the enzyme's relatively low mutase activity compared to its primary synthase function [12] [14]. Quantum mechanics molecular mechanics simulations have revealed that the energy barrier for the synthase reaction is significantly lower than that for the phosphatase reaction, consistent with the enzyme's preferential catalytic activity [22] [26].

Structural studies have identified conformational changes that occur upon ligand binding, with key residues at the binding pocket exhibiting dynamic behavior [18] [11]. The binding of 2-phosphoglycolate at the dimer interface represents a novel allosteric regulation mechanism, with one active site adopting an open conformation while residues including arginine-100, arginine-116, and arginine-117 become disordered [11] [13].

Phosphatase-mediated conversion to 3-phosphoglycerate

The phosphatase activity of bisphosphoglycerate mutase catalyzes the hydrolytic conversion of 2,3-diphosphoglyceric acid to 3-phosphoglycerate, representing the second step of the Luebering-Rapoport shunt [1] [17]. This enzymatic activity exhibits markedly different kinetic properties compared to the synthase function, with significantly higher energy barriers and reduced catalytic efficiency [22] [26].

The phosphatase reaction demonstrates strict dependence on the physiological activator 2-phosphoglycolate, with little detectable activity in the absence of this cofactor regardless of substrate concentration [5] [35]. The 2-phosphoglycolate-dependent phosphatase activity is competitively inhibited by 3-phosphoglycerate, and this inhibition persists even when 2,3-diphosphoglyceric acid concentrations reach saturation levels [5] [23].

Kinetic analysis reveals that the phosphatase activity operates through a ping-pong mechanism with substrate inhibition occurring at concentrations lower than the Michaelis constant values [20] [35]. The binding site for 2-phosphoglycolate has been localized to a specific region involving cysteine-22 and serine-23 residues, with substitution of these amino acids causing dramatic decreases in phosphatase activity and activator affinity [35] [12].

The phosphatase activity exhibits pronounced pH sensitivity, with enhanced activity at acidic pH values and reduced function under physiological alkaline conditions [1] [18]. This pH dependence contributes to the regulation of 2,3-diphosphoglyceric acid levels in stored erythrocytes, where decreasing pH accelerates the breakdown of 2,3-diphosphoglyceric acid through increased phosphatase activity [1] [29].

The identification of multiple inositol polyphosphate phosphatase as an additional 2,3-diphosphoglyceric acid phosphatase has revealed greater complexity in the phosphatase-mediated conversion process [17] [19]. This secondary enzyme exhibits dual substrate specificity, catalyzing both inositol polyphosphate and 2,3-diphosphoglyceric acid hydrolysis with distinct pH sensitivity characteristics [17] [19]. The activity of multiple inositol polyphosphate phosphatase decreases by approximately 50% when pH increases from 7.0 to 7.4, providing a homeostatic mechanism for regulating 2,3-diphosphoglyceric acid levels in response to physiological pH changes [17] [19].

| Parameter | Value | Regulatory Significance |

|---|---|---|

| Normal erythrocyte 2,3-diphosphoglyceric acid concentration | 5 mmol/L (≈13.2 μmol/g hemoglobin) | Optimal oxygen delivery balance [1] [2] |

| pH range for bisphosphoglycerate mutase synthase activity | >6.9 (completely inhibited <6.9) | pH-dependent metabolic control [31] |

| pH optimum for bisphosphoglycerate mutase phosphatase | 6.6-7.0 | Enhanced breakdown under acidic conditions [1] [31] |

| 2,3-diphosphoglyceric acid phosphatase rate (pH independent) | 480 μmol/L cells·h | Constitutive turnover mechanism [31] |

| Multiple inositol polyphosphate phosphatase activity at 37°C | 0.6 mmol/L cells·h | Alternative degradation pathway [19] |

| pH sensitivity of multiple inositol polyphosphate phosphatase | 50% decrease (pH 7.0 to 7.4) | Physiological pH regulation [19] |

Cross-talk with main glycolytic pathway: adenosine triphosphate expenditure and regulatory trade-offs

The Luebering-Rapoport shunt operates in direct competition with the main glycolytic pathway, creating a metabolic branch point that involves significant energetic trade-offs [2] [15]. The diversion of 1,3-bisphosphoglycerate into 2,3-diphosphoglyceric acid synthesis bypasses the adenosine triphosphate-generating phosphoglycerate kinase reaction, resulting in a net expenditure of one adenosine triphosphate molecule per molecule of 2,3-diphosphoglyceric acid produced [2] [6].

This energetic cost represents a substantial metabolic investment, particularly in erythrocytes where glycolysis serves as the sole source of adenosine triphosphate production due to the absence of mitochondria [10] [15]. The cellular decision to allocate glycolytic flux through the Luebering-Rapoport shunt reflects a regulatory balance between immediate energy requirements and the physiological necessity for oxygen transport modulation [21] [25].

The cross-talk between the shunt and main glycolytic pathway involves complex regulatory mechanisms that respond to cellular adenosine triphosphate demand and metabolic status [23] [25]. When 2,3-diphosphoglyceric acid synthesis is reduced or eliminated, cells exhibit compensatory increases in glycolytic flux and adenosine triphosphate production, demonstrating the metabolic flexibility inherent in this system [23] [28].

Phosphoglycerate mutase, the enzyme responsible for converting 3-phosphoglycerate to 2-phosphoglycerate in the main glycolytic pathway, requires 2,3-diphosphoglyceric acid as an essential cofactor for its catalytic activity [2] [23]. This creates a regulatory interdependence where the product of the Luebering-Rapoport shunt serves as an activator for downstream glycolytic enzymes, establishing a feedback mechanism that links shunt activity to overall glycolytic flux [23] [27].

The regulatory trade-offs extend beyond simple energetic considerations to encompass broader metabolic control mechanisms [25] [28]. Mathematical modeling studies have revealed that allosteric regulation of key glycolytic enzymes, including hexokinase and phosphofructokinase, works in concert with the Luebering-Rapoport shunt to maintain adenosine triphosphate homeostasis while preventing uncontrolled accumulation of phosphorylated intermediates [25] [27].

The balance between adenosine triphosphate generation and 2,3-diphosphoglyceric acid production varies significantly with cellular conditions and metabolic demands [31] [27]. Under glucose-rich conditions with high glycolytic flux, the proportion of 1,3-bisphosphoglycerate diverted through the shunt can reach 24% at physiological pH, representing a substantial commitment of metabolic resources to 2,3-diphosphoglyceric acid synthesis [31] [15].

| Metabolic Parameter | Condition | Shunt Contribution | Adenosine Triphosphate Impact |

|---|---|---|---|

| High glucose, pH 7.4 | Optimal glycolytic conditions | 24% of flux through shunt [31] | 24% reduction in adenosine triphosphate yield |

| High glucose, pH 7.0 | Acidic conditions | 12% of flux through shunt [31] | 12% reduction in adenosine triphosphate yield |

| Glucose depletion | Metabolic stress | Shunt activity decreases [31] | Adenosine triphosphate preservation prioritized |

| Storage conditions | Erythrocyte preservation | Progressive shunt shutdown [1] | Metabolic capacity decline |

pH-dependent modulation of metabolic flux through the shunt

The Luebering-Rapoport shunt exhibits pronounced sensitivity to pH changes, with distinct pH optima for its constituent enzymatic activities creating a sophisticated regulatory mechanism for metabolic flux control [31] [17]. The synthase activity of bisphosphoglycerate mutase demonstrates complete inhibition below pH 6.9, while maintaining optimal function at physiological pH values above 7.0 [31] [27].

Conversely, the phosphatase activity exhibits enhanced function under acidic conditions, with optimal activity occurring in the pH range of 6.6 to 7.0 [1] [31]. This reciprocal pH dependence creates a regulatory switch that modulates the steady-state concentration of 2,3-diphosphoglyceric acid in response to cellular pH fluctuations [31] [17].

Systematic studies of pH-dependent changes have revealed that the proportion of glycolytic flux diverted through the shunt decreases dramatically as pH falls from 7.4 to 7.0, dropping from 24% to 12% of total flux [31] [27]. This pH-sensitive regulation provides a mechanism for cells to adjust 2,3-diphosphoglyceric acid production in response to metabolic acidosis or other pH perturbations [31] [19].

The discovery of multiple inositol polyphosphate phosphatase as a pH-sensitive component of the shunt has added additional complexity to pH-dependent regulation [17] [19]. This enzyme exhibits particularly acute pH sensitivity, with activity decreasing by 50% when pH increases from 7.0 to 7.4, providing a homeostatic mechanism for elevating 2,3-diphosphoglyceric acid levels during physiological alkalosis [17] [19].

The pH-dependent modulation extends beyond direct enzymatic effects to influence substrate availability and cofactor binding [27] [36]. Changes in cellular pH affect the protonation states of key amino acid residues in the active sites of shunt enzymes, altering their catalytic efficiency and substrate affinity [12] [36]. The binding of 2,3-diphosphoglyceric acid to hemoglobin also exhibits pH dependence, with association constants varying significantly across the physiological pH range [36] [32].

During erythrocyte storage, the progressive decrease in pH from 7.16 to 6.73 over 35 days creates conditions that favor 2,3-diphosphoglyceric acid breakdown through enhanced phosphatase activity [1] [29]. This pH-dependent degradation contributes to the decline in 2,3-diphosphoglyceric acid levels in stored blood, with concentrations decreasing from 13.2 to 0.7 μmol/g hemoglobin over the storage period [1] [29].

The physiological significance of pH-dependent regulation becomes apparent in pathological conditions where cellular pH homeostasis is disturbed [17] [31]. High-altitude exposure and induced alkalosis represent situations where pH-dependent modulation of shunt activity contributes to adaptive increases in erythrocyte 2,3-diphosphoglyceric acid levels, enhancing oxygen delivery to tissues under hypoxic conditions [17] [19].

| pH Condition | Synthase Activity | Phosphatase Activity | Net 2,3-diphosphoglyceric acid Effect | Physiological Context |

|---|---|---|---|---|

| pH 7.4 | Maximal activity [31] | Reduced activity [1] | Accumulation favored | Normal physiological conditions |

| pH 7.0 | Reduced activity [31] | Enhanced activity [1] | Breakdown favored | Mild acidosis |

| pH 6.9 | Complete inhibition [31] | Optimal activity [1] | Rapid depletion | Metabolic acidosis |

| pH 6.6 | No synthase activity [31] | Maximal activity [1] | Complete breakdown | Severe acidosis |

Allosteric Regulation of Hemoglobin Oxygen Affinity

2,3-Diphosphoglyceric acid serves as a fundamental allosteric effector of hemoglobin, orchestrating the precise regulation of oxygen binding and release throughout the circulatory system [2] [3]. The compound exerts its regulatory influence through preferential binding to the deoxygenated form of hemoglobin, thereby stabilizing the low-affinity tense state and facilitating oxygen dissociation at peripheral tissues [4] [5] [6].

The allosteric mechanism operates through a sophisticated molecular recognition system where 2,3-diphosphoglyceric acid binds specifically to the central cavity of deoxygenated hemoglobin with remarkable selectivity [7] [8]. This binding event triggers a cascade of conformational changes that modulate the protein's quaternary structure, ultimately determining the oxygen affinity characteristics that are essential for efficient respiratory gas transport [9] [10]. The allosteric regulation demonstrates a concentration-dependent relationship, with each allosteric effector producing progressively larger rightward shifts of the oxygen dissociation curve until maximal displacement is achieved [7] [11].

Quantitative analysis reveals that human hemoglobin exhibits a standard P50 value of 26.6 mmHg under physiological conditions, representing the partial pressure of oxygen at which hemoglobin achieves 50% saturation [12] [13]. In the presence of 2,3-diphosphoglyceric acid at concentrations of 2 x 10^-4 M, normal adult hemoglobin demonstrates approximately a two-fold increase in P50 values, signifying a substantial decrease in oxygen affinity [14] [7]. This quantitative relationship establishes 2,3-diphosphoglyceric acid as one of the most potent physiological modulators of hemoglobin function.

Conformational Specificity for Deoxyhemoglobin Binding

The molecular basis for 2,3-diphosphoglyceric acid's allosteric effects lies in its remarkable conformational specificity for the deoxyhemoglobin state [15] [9]. Structural investigations have revealed that the compound exploits the unique geometric constraints present in the tense state quaternary structure, where the central cavity dimensions accommodate the molecular architecture of 2,3-diphosphoglyceric acid with optimal complementarity [16] [17].

The binding site demonstrates asymmetric characteristics, with loss of symmetry observed in the low-salt crystal structure compared to high-salt preparations [15]. Both lysine residues at position 82 of the beta subunits interact simultaneously with 2,3-diphosphoglyceric acid, each forming multiple contact points that contribute to the overall binding affinity [15]. This dual interaction pattern represents a significant departure from earlier symmetric binding models and provides molecular insight into the functional behavior of natural hemoglobin variants with mutations at the 2,3-diphosphoglyceric acid binding site.

The conformational specificity extends to the precise positioning of key amino acid residues within the binding pocket. The compound forms salt bridges with lysine and histidine residues in the beta subunits, exploiting the molecular symmetry and positive polarity characteristics of the deoxyhemoglobin conformation [18] [19]. The binding site encompasses residues at the entrance to the central cavity, where the alpha and beta helices of the beta chains are symmetrically arranged in close proximity [14]. Upon deoxygenation, the entrance to the internal cavity widens due to rotation and translation of the beta chains, creating the optimal binding environment for 2,3-diphosphoglyceric acid [14].

In contrast, the relaxed state conformation of oxyhemoglobin presents a significantly different binding environment. The internal cavity of oxyhemoglobin is substantially narrower, preventing effective binding at the deoxyhemoglobin binding site [14]. Furthermore, oxygenation causes the amino terminal groups of the beta chains to move farther apart, making it impossible for both groups to bind simultaneously to the same 2,3-diphosphoglyceric acid molecule [14]. This conformational dependency ensures that 2,3-diphosphoglyceric acid preferentially stabilizes the tense state while having minimal impact on the relaxed state conformation.

Molecular Basis for Oxygen Dissociation Curve Shifts

The rightward shift of the oxygen dissociation curve induced by 2,3-diphosphoglyceric acid results from fundamental alterations in the equilibrium between tense and relaxed conformational states [9] [10]. Mathematical modeling based on the Monod-Wyman-Changeux treatment of allosteric proteins indicates that the simple two-state model inadequately describes the complete mechanism of action [7] [8]. Enhanced models incorporating the ability of 2,3-diphosphoglyceric acid to lower the oxygen affinity of the deoxy conformational state, in addition to preferential binding, provide superior fit to experimental data [7] [11].

The molecular mechanism involves stabilization of distinct tertiary tense-state conformations characterized by different oxygen affinities [9]. Research using hemoglobin encapsulated in silica gels has revealed the existence of high-affinity and low-affinity tertiary tense-state conformations, with oxygen pressure at half-saturation values of 12.4 and 139 torr respectively [9]. The presence of strong allosteric effectors, including 2,3-diphosphoglyceric acid, promotes the formation of low-affinity conformations, while weak effectors result in intermediate oxygen affinity states [9].

The Bohr effect demonstrates differential expression between the two tense-state conformations, with the high-affinity state showing more pronounced pH sensitivity compared to the low-affinity state [9]. This finding indicates that oxygenation causes more Bohr effect-linked salt bridges to be disrupted in the high-affinity conformation, while the salt bridges constraining the low-affinity tense-state do not participate significantly in the Bohr effect [9]. The physiological Bohr effect represents the combined contribution of pH-dependent interconversion between high and low-affinity states and the intrinsic tertiary Bohr effects of each conformational state.

Quantitative analysis of the dose-response relationship reveals that 2,3-diphosphoglyceric acid produces concentration-dependent rightward shifts of the oxygen dissociation curve until a saturation point is reached [7] [11]. Beyond this concentration threshold, further increases in 2,3-diphosphoglyceric acid levels do not produce additional curve displacement, indicating binding site saturation and maximal allosteric effect [7]. This saturation behavior reflects the stoichiometric binding relationship between 2,3-diphosphoglyceric acid and hemoglobin tetramers, with one molecule of effector binding per hemoglobin tetramer [20] [14].

Structural Biology Insights: Hemoglobin-2,3-Diphosphoglyceric Acid Complex Dynamics

X-ray crystallographic studies have provided detailed molecular insights into the structural organization of the hemoglobin-2,3-diphosphoglyceric acid complex, revealing the precise atomic interactions that govern allosteric regulation [16] [15] [21]. The crystal structure solved at 2.5 Å resolution using crystals grown from low-salt solutions demonstrates significant structural features that differ from previous high-salt structure determinations [15].

The binding site architecture reveals a loss of symmetry compared to earlier structural models, with both lysine residues at position 82 of the beta subunits engaging in simultaneous interactions with 2,3-diphosphoglyceric acid [15]. Each lysine residue forms multiple contact points, creating a complex network of electrostatic and hydrogen bonding interactions that stabilize the effector-protein complex [15]. This level of interaction provides molecular understanding of the functional behavior observed in natural hemoglobin variants containing mutations at the 2,3-diphosphoglyceric acid binding site.

The structural dynamics of complex formation involve significant conformational changes in both the protein and the bound effector molecule. Nuclear magnetic resonance studies in solution have revealed that the quaternary and tertiary structures of deoxyhemoglobin in solution differ substantially from high-resolution crystal structures [22]. Upon binding of allosteric effectors, including 2,3-diphosphoglyceric acid, structural changes occur primarily within the alpha-beta dimers themselves, suggesting that the allosteric mechanism involves intradimeric conformational adjustments rather than solely interdimeric interactions [22].

The binding pocket demonstrates sophisticated molecular recognition features that ensure specificity for 2,3-diphosphoglyceric acid over other phosphorylated metabolites. The compound fits precisely into the deoxyhemoglobin conformation cavity, with an estimated molecular size of approximately 9 Å matching the 11 Å pocket dimensions in the tense state [5]. This geometric complementarity contrasts sharply with the 5 Å cavity dimensions in the relaxed state, providing the structural basis for conformational selectivity [5].

Water-mediated interactions contribute significantly to the overall binding affinity and stability of the complex [21]. High-resolution crystal structures of deoxyhemoglobin complexed with allosteric effectors reveal that water molecules form bridging interactions between the bound effector and protein residues [21]. These water-mediated contacts provide additional stabilization and may contribute to the cooperative nature of the allosteric transition [21].

Comparative structural analysis with other allosteric effectors provides insights into the general principles governing hemoglobin allosteric regulation. Crystal structures of deoxyhemoglobin complexed with alternative effectors such as inositol hexaphosphate and synthetic compounds reveal similar binding modes within the central cavity [21] [23]. However, each effector demonstrates unique contact patterns and induces specific conformational changes that result in different degrees of oxygen affinity modulation [23] [21].

Adaptive Responses to Hypoxia: Altitude Acclimatization and Ischemic Conditions

The physiological response to hypoxic conditions demonstrates the critical role of 2,3-diphosphoglyceric acid in maintaining adequate tissue oxygenation under challenging environmental circumstances [24] [25] [26]. During exposure to high altitude environments, the compound serves as a key component of the acclimatization process, with concentrations increasing in response to reduced atmospheric oxygen partial pressure [27] [28].

Altitude acclimatization involves a biphasic response pattern that varies with the severity and duration of hypoxic exposure [25] [29]. During sojourns to altitudes of approximately 4500 meters or less, humans demonstrate a consistent reduction in hemoglobin-oxygen affinity due to elevated production of 2,3-diphosphoglyceric acid [29] [24]. This response occurs within the first few hours of hypoxic exposure and persists with prolonged passive exposure or training under hypoxic conditions [26] [27].

The magnitude of the 2,3-diphosphoglyceric acid response correlates directly with altitude, reaching maximum levels at elevations between 5000 and 6000 meters [27]. Research conducted at simulated altitudes demonstrates that erythrocyte 2,3-diphosphoglyceric acid concentrations increase rapidly, with measurements showing elevated levels at 4000, 5000, and 6000 meter equivalent altitudes [27]. A close correlation exists between the increase in erythrocyte 2,3-diphosphoglyceric acid and the recovery of oxygen saturation in arterial blood during altitude exposure [27].

However, the adaptive advantage of increased 2,3-diphosphoglyceric acid levels demonstrates altitude-dependent limitations. At altitudes exceeding 6000 meters, the decreased oxygen saturation fails to recover despite elevated 2,3-diphosphoglyceric acid concentrations, suggesting that the rapid adaptation mechanism becomes ineffective at extreme altitudes [27]. This finding indicates that the rightward-shifted oxygen dissociation curve offers diminishing benefits as atmospheric oxygen partial pressure decreases below critical thresholds [28].

The temporal dynamics of altitude acclimatization reveal complex interactions between 2,3-diphosphoglyceric acid levels and acid-base balance. At moderate altitudes, hyperventilation reduces blood carbon dioxide partial pressure and potentially results in respiratory alkalosis [25]. Renal compensation mechanisms lead to the excretion of excess bicarbonate and conservation of hydrogen ions, normalizing blood pH to sea-level values after several days at high altitude [25]. At higher elevations between 4500 and 5400 meters, hyperventilation becomes so pronounced that renal compensation proves insufficient, and blood pH increases [25].

The rise in blood pH increases hemoglobin-oxygen affinity, counteracting the effects of elevated 2,3-diphosphoglyceric acid production such that P50 values approximate those observed at sea level [25]. As humans ascend above approximately 5400 meters, hemoglobin-oxygen affinity increases as respiratory alkalosis becomes more severe, despite continued 2,3-diphosphoglyceric acid elevation [25]. This physiological response pattern explains why increased oxygen affinity becomes advantageous at extreme altitudes, where enhanced oxygen loading in the lungs outweighs potential limitations in oxygen off-loading at peripheral tissues.

Ischemic conditions represent another critical adaptive scenario where 2,3-diphosphoglyceric acid plays a protective role. Remote ischemic conditioning has been demonstrated to markedly elevate 2,3-diphosphoglyceric acid levels in red blood cells, leading to increased P50 values and rightward shifts of the oxygen dissociation curve [30]. The elevated 2,3-diphosphoglyceric acid levels show strong negative correlation with hypoxia in ischemic brain tissue, indicating that the compound contributes to maintaining oxygen supply during periods of compromised circulation [30].

Experimental studies using animal models of cerebral ischemia have provided quantitative evidence for the protective effects of elevated 2,3-diphosphoglyceric acid levels. Adoptive transfusion of 2,3-diphosphoglyceric acid-enriched erythrocytes prepared from remote ischemic conditioning-treated animals significantly enhanced oxygen supply to ischemic tissue [30]. These findings demonstrate that the enhanced tissue oxygen delivery and exchange facilitated by 2,3-diphosphoglyceric acid-rich erythrocytes contributes to protection against ischemic stroke [30].

Clinical applications of 2,3-diphosphoglyceric acid in hypoxic-ischemic conditions have shown promising therapeutic potential. Research investigating neonatal hypoxic-ischemic encephalopathy has revealed that administration of 2,3-diphosphoglyceric acid effectively reduces neuronal damage caused by hypoxia-ischemia both in vitro and in vivo [31]. The compound significantly decreases hypoxia-ischemia-induced neuronal cell apoptosis through downregulation of pro-apoptotic factors and upregulation of anti-apoptotic proteins [31]. Additionally, 2,3-diphosphoglyceric acid alleviates oxidative stress and mitochondrial damage induced by oxygen-glucose deprivation [31].

XLogP3

Wikipedia

2,3-diphosphoglyceric acid

Dates

Preventive preclinical efficacy of intravenously administered sphingosine-1-phosphate (S1P) in strengthening hypoxia adaptive responses to acute and sub-chronic hypobaric hypoxia

Sonam Chawla, Babita Rahar, Rajkumar Tulswani, Shweta SaxenaPMID: 31866409 DOI: 10.1016/j.ejphar.2019.172877

Abstract

Sphingosine-1-phosphate (S1P) is emerging as a hypoxia responsive bio-lipid; systemically raised levels of S1P are proposed to have potential hypoxia pre-conditioning effects. The study aims to evaluate the hypoxia pre-conditioning efficacy of exogenously administered S1P in rats exposed to acute (24-48 hs (h)) and sub-chronic (7 days) hypobaric hypoxia. Sprague-Dawley rats (200 ± 20 g) were preconditioned with 1 μg/kg body weight S1P intravenously for three consecutive days. On the third day, control and S1P preconditioned animals were exposed to hypobaric hypoxia equivalent to 7620 m for 24 h, 48 h and 7 days. Post exposure analysis included body weight quantitation, blood gas/chemistry analysis, vascular permeability assays, evaluation of oxidative stress/inflammation parameters, and estimation of hypoxia responsive molecules. S1P preconditioned rats exposed to acute HH display a significant reduction in body weight loss, as a culmination of improved oxygen carrying capacity, increased 2,3- diphosphoglycerate levels and recuperation from energy deficit. Pathological disturbances such as vascular leakage in the lungs and brain, oxidative stress, pro-inflammatory milieu and raised level of endothelin-1 were also reined. The adaptive and protective advantage conferred by S1P in the acute phase of hypobaric hypoxia exposure, is observed to precipitate into an improved sustenance even after sub-chronic (7d) hypobaric hypoxia exposure as indicated by decreased body weight loss, lower edema index and improvement in general pathology biomarkers. Conclusively, administration of 1 μg/kg body weight S1P, in the aforementioned schedule, confer hypoxia pre-conditioning benefits, sustained up to 7 days of hypobaric hypoxia exposure.Human serine racemase is inhibited by glyceraldehyde 3-phosphate, but not by glyceraldehyde 3-phosphate dehydrogenase

Annalisa Michielon, Francesco Marchesani, Serena Faggiano, Roberta Giaccari, Barbara Campanini, Stefano Bettati, Andrea Mozzarelli, Stefano BrunoPMID: 32971286 DOI: 10.1016/j.bbapap.2020.140544

Abstract

Murine serine racemase (SR), the enzyme responsible for the biosynthesis of the neuromodulator d-serine, was reported to form a complex with glyceraldehyde 3-phosphate dehydrogenase (GAPDH), resulting in SR inhibition. In this work, we investigated the interaction between the two human orthologues. We were not able to observe neither the inhibition nor the formation of the SR-GAPDH complex. Rather, hSR is inhibited by the hGAPDH substrate glyceraldehyde 3-phosphate (G3P) in a time- and concentration-dependent fashion, likely through a covalent reaction of the aldehyde functional group. The inhibition was similar for the two G3P enantiomers but it was not observed for structurally similar aldehydes. We ruled out a mechanism of inhibition based on the competition with either pyridoxal phosphate (PLP) - described for other PLP-dependent enzymes when incubated with small aldehydes - or ATP. Nevertheless, the inhibition time course was affected by the presence of hSR allosteric and orthosteric ligands, suggesting a conformation-dependence of the reaction.Effect of phase-change material blood containers on the quality of red blood cells during transportation in environmentally-challenging conditions

Xiaoyang Yi, Minxia Liu, Jiexi Wang, Qun Luo, Hailong Zhuo, Shaoduo Yan, Donggen Wang, Ying HanPMID: 31995595 DOI: 10.1371/journal.pone.0227862

Abstract

The effect of phase-change material blood containers on the quality of stored red blood cells (RBCs) transported in the Qinghai-Tibet Plateau remains to be studied.RBCs stored in a phase-change material blood container were transported from Chengdu to Tibet and then back to Chengdu. The detection time points were the 1st day of fresh-collected RBCs (group 1), the 14th day of resting refrigerated storage (group 2), and the 14th day of plateau transportation under refrigerated storage in the container (group 3). RBC counts, hemoglobin (HGB) content, free hemoglobin (FHb) content, blood biochemical indexes, hemorheologic indexes and 2,3-DPG content were detected.

Compared with group 2, RBC counts and HGB were decreased, and the mean corpuscular volume (MCV), FHb and K+ content were increased in group 3. The glucose consumption and lactic acid production were significantly increased in groups 2 and 3. Compared with group 2, the 2,3-DPG content and whole blood viscosity were decreased in group 3. After resting refrigerated storage and plateau transportation, the RBC quality still met the national standard (GB18469-2012 whole blood and component blood quality requirements).

The phase-change material blood container can be maintained at a constant temperature under plateau environmental conditions, ensuring that the quality of the stored RBCs is compliant with GB18469-2012 whole blood and component blood quality requirements.

Ammonium Salts Promote Functional Adaptation of Rat Erythrocytes on the Model of Forced Swimming

A V Novozhilov, I V Mindukshev, E A Korf, A I Krivchenko, N V GoncharovPMID: 32146621 DOI: 10.1007/s10517-020-04728-6

Abstract

Ammonium, an end-product of catabolism, in low doses can promote adaptation of metabolic pathways in erythrocytes under conditions of extreme physical exercise. We compared the effects of two ammonium salts, ammonium chloride and ammonium carbonate, in two doses on biochemical parameters of rat erythrocytes 1 day after extreme physical exercise in a 4-week cycle of forced swimming. Of 16 analyzed parameters, the maximum number of significant shifts from the control was revealed in the groups of rats receiving ammonium chloride in doses of 20 and 10 mg/kg, and the minimal number of differences was found in groups treated with ammonium carbonate in the same doses. The comparison of the levels of reduced glutathione and 2.3-bisphosphoglicerate and activities of 5'-nucleotidase and Ca- and Na/K-ATPases attested to more rigorous control of the mechanism of oxygen delivery to tissues by erythrocytes after administration of ammonium chloride in a dose of 20 mg/kg.

To study the effect of oxygen carrying capacity on expressed changes of erythrocyte membrane protein in different storage times

Huan Wang, Han-Wei Wei, Hua-Chun Shen, Zhen-Zhou Li, Yong Cheng, Li-Shuang Duan, Lei Yin, Jun Yu, Jian-Rong GuoPMID: 32501470 DOI: 10.1042/BSR20200799

Abstract

Erythrocyte membrane is crucial to maintain the stability of erythrocyte structure. The membrane protein on the surface of erythrocyte membrane enables erythrocyte to have plasticity and pass through the microcirculation without being blocked or destroyed. Decreased deformability of erythrocyte membrane protein will lead to a series of pathological and physiological changes such as tissue and organ ischemia and hypoxia. Therefore, this research collected 30 cases of healthy blood donors, and explored erythrocyte stored at different times relating indicators including effective oxygen uptake (Q), P50, 2,3-DPG, Na+-k+-ATP. Erythrocyte morphology was observed by electron microscopy. Western blot and immunofluorescence assay were used to detect membrane protein EPB41, S1P, GLTP, SPPL2A expression changes of erythrocyte. To explore the effective carry oxygen capacity of erythrocyte at different storage time resulting in the expression change of erythrocyte surface membrane protein.Hydrogen Sulfide Is a Regulator of Hemoglobin Oxygen-Carrying Capacity via Controlling 2,3-BPG Production in Erythrocytes

Gang Wang, Yan Huang, Ningning Zhang, Wenhu Liu, Changnan Wang, Xiaoyan Zhu, Xin NiPMID: 33628390 DOI: 10.1155/2021/8877691

Abstract

Hydrogen sulfide (HS) is naturally synthesized in a wide range of mammalian tissues. Whether H

S is involved in the regulation of erythrocyte functions remains unknown. Using mice with a genetic deficiency in a H

S natural synthesis enzyme cystathionine-

-lyase (CSE) and high-throughput metabolomic profiling, we found that levels of erythrocyte 2,3-bisphosphoglycerate (2,3-BPG), an erythroid-specific metabolite negatively regulating hemoglobin- (Hb-) oxygen (O

) binding affinity, were increased in CSE knockout (

) mice under normoxia. Consistently, the 50% oxygen saturation (P50) value was increased in erythrocytes of

mice. These effects were reversed by treatment with H

S donor GYY4137. In the models of cultured mouse and human erythrocytes, we found that H

S directly acts on erythrocytes to decrease 2,3-BPG production, thereby enhancing Hb-O

binding affinity. Mouse genetic studies showed that H

S produced by peripheral tissues has a tonic inhibitory effect on 2,3-BPG production and consequently maintains Hb-O

binding affinity in erythrocytes. We further revealed that H

S promotes Hb release from the membrane to the cytosol and consequently enhances bisphosphoglycerate mutase (BPGM) anchoring to the membrane. These processes might be associated with S-sulfhydration of Hb. Moreover, hypoxia decreased the circulatory H

S level and increased the erythrocyte 2,3-BPG content in mice, which could be reversed by GYY4137 treatment. Altogether, our study revealed a novel signaling pathway that regulates oxygen-carrying capacity in erythrocytes and highlights a previously unrecognized role of H

S in erythrocyte 2,3-BPG production.

Discovery of metabolic alterations in the serum of patients infected with Plasmodium spp. by high-resolution metabolomics

Jinhyuk Na, Adnan Khan, Jae Kwan Kim, Abdul Wadood, Young Lan Choe, Douglas I Walker, Dean P Jones, Chae Seung Lim, Youngja Hwang ParkPMID: 31872321 DOI: 10.1007/s11306-019-1630-2

Abstract

Despite the advances in diagnosis and treatment, malaria has still not been eradicated. Metabolic interactions between the host and Plasmodium may present novel targets for malaria control, but such interactions are yet to be deciphered. An exploration of metabolic interactions between humans and two Plasmodium species by high-resolution metabolomics may provide fundamental insights that can aid the development of a new strategy for the control of malaria.This study aimed at exploring the metabolic changes in the sera of patients infected with Plasmodium falciparum and Plasmodium vivax.

Uni- and multivariate metabolomic analyses were performed on the sera of four groups of patients, namely normal control (N, n = 100), P. falciparum-infected patients (PF, n = 21), P. vivax-infected patients (PV, n = 74), and non-malarial pyretic patients (Pyr, n = 25).

Univariate and multivariate analyses of N, PF, and PV groups showed differential metabolic phenotypes and subsequent comparisons in pairs revealed significant features. Pathway enrichment test with significant features showed the affected pathways, namely glycolysis/gluconeogenesis for PF and retinol metabolism for PV. The metabolites belonging to the affected pathways included significantly low 2,3-diphosphoglycerate and glyceraldehyde-3-phosphate in the sera of PF. The sera of PV had significantly low levels of retinol but high levels of retinoic acid.

Our study reveals metabolic alterations induced by Plasmodium spp. in human serum and would serve as a milestone in the development of novel anti-malarial strategies.

Alzheimer's Disease: Erythrocyte 2,3-diphosphoglycerate Content and Circulating Erythropoietin

Petter Järemo, Alenka Jejcic, Vesna Jelic, Tasmin Shahnaz, Homira Behbahani, Magnus Oweling, Bengt WinbladPMID: 31453787 DOI: 10.2174/1567205016666190827120108

Abstract

Alzheimer's Disease (AD) features the accumulation of β-amyloid in erythrocytes. The subsequent red cell damage may well affect their oxygen-carrying capabilities. 2,3- diphosphoglycerate (2,3-DPG) binds to the hemoglobin thereby promoting oxygen release. It is theorized that 2,3-DPG is reduced in AD and that the resulting hypoxia triggers erythropoietin (EPO) release.To explore this theory, we analyzed red cell 2,3-DPG content and EPO in AD, mild cognitive impairment, and the control group, subjective cognitive impairment.

We studied (i) 2,3-DPG in red cells, and (ii) circulating EPO in AD, and both markers were unaffected by dementia. Disturbances of these oxygen-regulatory pathways do not appear to participate in brain hypoxia in AD.

Rejuvenation of RBCs: validation of a manufacturing method suitable for clinical use

Peter A Smethurst, Jennifer Jolley, Rebecca Braund, Sue Proffitt, Thomas Lynes, Matthew Hazell, Phil Mellor, Kay Ridgwell, Simon Procter, Alexandra Griffiths, Anthony M Marinaki, Helen V New, Gavin J Murphy, Dave Edmondson, Rebecca Cardigan, REDJUVENATE Trial Investigators, Alan D Gray, Matt Landrigan, Hardeep Aujla, Tracy Kumar, Marcin Wozniak, Tom Bullock, Renate Hodge, Alison DearyPMID: 31294868 DOI: 10.1111/trf.15426

Abstract

Rejuvenation of stored red blood cells (RBCs) increases levels of adenosine 5'-triphosphate (ATP) and 2,3-diphosphoglycerate (2,3-DPG) to those of fresh cells. This study aimed to optimize and validate the US-approved process to a UK setting for manufacture and issue of rejuvenated RBCs for a multicenter randomized controlled clinical trial in cardiac surgery.Rejuvenation of leukoreduced RBC units involved adding a solution containing pyruvate, inosine, phosphate, and adenine (Rejuvesol, Zimmer Biomet), warming at 37°C for 60 minutes, then "manual" washing with saline adenine glucose mannitol solution. A laboratory study was conducted on six pools of ABO/D-matched units made the day after donation. On Days 7, 21, and 28 of 4 ± 2°C storage, one unit per pool was rejuvenated and measured over 96 hours for volume, hematocrit, hemolysis, ATP, 2,3-DPG, supernatant potassium, lactate, and purines added (inosine) or produced (hypoxanthine) by rejuvenation. Subsequently, an operational validation (two phases of 32 units each) was undertaken, with results from the first informing a trial component specification applied to the second. Rejuvenation effects were also tested on crossmatch reactivity and RBC antigen profiles.

Rejuvenation raised 2,3-DPG to, and ATP above, levels of fresh cells. The final component had potassium and hemolysis values below those of standard storage Days 7 and 21, respectively, containing 1.2% exogenous inosine and 500 to 1900 μmoles/unit of hypoxanthine. The second operational validation met compliance to the trial component specification. Rejuvenation did not adversely affect crossmatch reactivity or RBC antigen profiles.

The validated rejuvenation process operates within defined quality limits, preserving RBC immunophenotypes, enabling manufacture for clinical trials.

Remote ischemic conditioning enhances oxygen supply to ischemic brain tissue in a mouse model of stroke: Role of elevated 2,3-biphosphoglycerate in erythrocytes

Lin Wang, Changhong Ren, Yang Li, Chen Gao, Ning Li, Haiyan Li, Di Wu, Xiaoduo He, Changqing Xia, Xunming JiPMID: 32933360 DOI: 10.1177/0271678X20952264